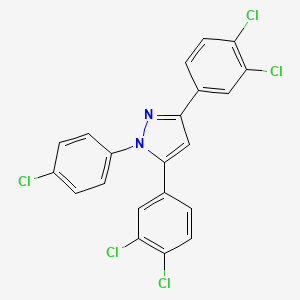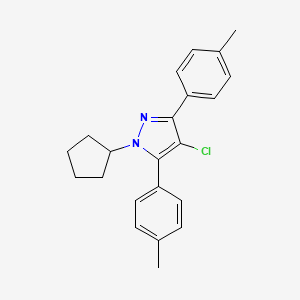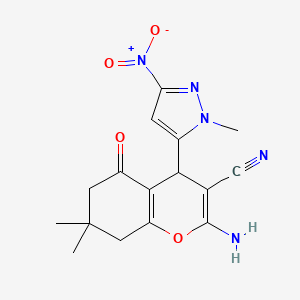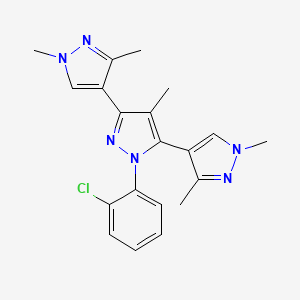![molecular formula C17H21N5OS B10921684 N-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-4,5-dimethylthiophene-2-carboxamide](/img/structure/B10921684.png)
N-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-4,5-dimethylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-{1-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its unique structure, which includes two pyrazole rings and a thiophene ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of N2-{1-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE involves multiple steps, including amination, reduction, esterification, and condensation reactions. The starting materials typically include 1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid and 4,5-dimethyl-2-thiophenecarboxylic acid. The reaction conditions often require the use of catalysts and specific reagents to achieve high yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide (H~2~O~2~) or potassium permanganate (KMnO~4~).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).
Scientific Research Applications
N~2~-{1-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is being conducted to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific application being studied .
Comparison with Similar Compounds
Similar compounds to N2-{1-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE include other pyrazole derivatives, such as:
- 1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl
- 5-Amino-1-methyl-1H-pyrazole-4-carboxylic acid These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of N2-{1-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE lies in its combination of pyrazole and thiophene rings, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C17H21N5OS |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-[1-[(1-ethyl-5-methylpyrazol-4-yl)methyl]pyrazol-4-yl]-4,5-dimethylthiophene-2-carboxamide |
InChI |
InChI=1S/C17H21N5OS/c1-5-22-12(3)14(7-19-22)9-21-10-15(8-18-21)20-17(23)16-6-11(2)13(4)24-16/h6-8,10H,5,9H2,1-4H3,(H,20,23) |
InChI Key |
QSJDCAAXHUGFCG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)CN2C=C(C=N2)NC(=O)C3=CC(=C(S3)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(difluoromethyl)-5-methyl-N-[2-(morpholin-4-yl)-2-phenylethyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10921605.png)

![3-cyclopropyl-6-ethyl-1-phenyl-N,N-dipropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10921611.png)
![4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10921616.png)


![Propan-2-yl 4-{[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}benzoate](/img/structure/B10921631.png)


![methyl 2-({[5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B10921651.png)
![(2E)-2-cyano-3-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B10921654.png)
![N-(2-methoxyethyl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B10921665.png)
![2-chloro-N-[1-methyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B10921671.png)
![(2E)-N-(2-chloro-6-methylphenyl)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B10921673.png)
